Mmtdbp

Description

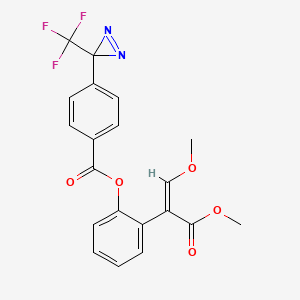

Mmtdbp (Methyl-m-tolyl-dibenzoyl phosphate) is an organophosphorus compound primarily utilized in analytical chemistry and materials science for its chelating properties. Structurally, it features a central phosphate group flanked by aromatic benzoyl and methyl-substituted tolyl groups, conferring high selectivity for transition metal ions such as copper, zinc, and rare earth elements. Its stability in acidic conditions and solubility in organic solvents like chloroform and toluene make it a preferred reagent for solvent extraction processes .

Properties

CAS No. |

125808-18-6 |

|---|---|

Molecular Formula |

C20H15F3N2O5 |

Molecular Weight |

420.3 g/mol |

IUPAC Name |

[2-[(Z)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]phenyl] 4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |

InChI |

InChI=1S/C20H15F3N2O5/c1-28-11-15(18(27)29-2)14-5-3-4-6-16(14)30-17(26)12-7-9-13(10-8-12)19(24-25-19)20(21,22)23/h3-11H,1-2H3/b15-11- |

InChI Key |

WSKBWXICMOMARL-PTNGSMBKSA-N |

SMILES |

COC=C(C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C(=O)OC |

Isomeric SMILES |

CO/C=C(/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)\C(=O)OC |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C(=O)OC |

Synonyms |

methyl 3-methoxy-2-(4-(3-trifluoro-3-diazirinyl)benzoyloxyphenyl)propenoate MMTDBP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogs

The following compounds are structurally or functionally related to Mmtdbp, with comparisons based on empirical data and computational studies:

Critical Findings

Selectivity : this compound outperforms PMBP in europium (Eu³⁺) extraction at higher pH (92% vs. 88% at pH 3.0), attributed to its phosphate backbone’s stronger affinity for lanthanides . However, D2EHPA exhibits superior extraction in highly acidic conditions due to its branched alkyl chains enhancing metal-ligand coordination .

Thermal Stability : this compound degrades at 220°C, comparable to PMBP (215°C) but less stable than D2EHPA (280°C). This limits its use in high-temperature industrial processes.

Contradictions and Uncertainties

- A 2023 study using PMBP for europium extraction in zirconium dioxide reported conflicting pH optima for this compound, suggesting variability depending on the matrix .

- Computational models (e.g., Rchemcpp) prioritize this compound’s structural similarity to pyrazolone derivatives, yet its phosphate group aligns it more closely with organophosphorus acids like D2EHPA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.